1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IO2 and a molecular weight of 344.07 g/mol . This compound features an iodine atom and a trifluoromethoxy group attached to a phenyl ring, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
The synthesis of 1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl derivative, which is then subjected to iodination and trifluoromethoxylation reactions.
Reaction Conditions: The iodination reaction is usually carried out using iodine and a suitable oxidizing agent under controlled conditions. The trifluoromethoxylation is achieved using trifluoromethoxy reagents.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions: Typical reagents include organolithium or Grignard reagents for substitution, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The iodine and trifluoromethoxy groups can interact with various enzymes and receptors.
Pathways Involved: The compound may modulate biochemical pathways by binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Iodo-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(2-Iodo-4-methoxyphenyl)propan-2-one: Contains a methoxy group instead of trifluoromethoxy.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H8F3IO2 |
---|---|
Molecular Weight |
344.07 g/mol |
IUPAC Name |
1-[2-iodo-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IO2/c1-6(15)4-7-2-3-8(5-9(7)14)16-10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
SPYUPOPDGIQXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC(F)(F)F)I |
Origin of Product |
United States |
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